molecular formula C15H11F3N4 B15214150 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- CAS No. 899829-98-2

4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B15214150
CAS No.: 899829-98-2
M. Wt: 304.27 g/mol
InChI Key: FFWFKAKTUZKUJD-UHFFFAOYSA-N
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Description

N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is a heterocyclic compound with significant biological activities. It belongs to the quinazoline family, which is known for its broad spectrum of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antibacterial activities . The compound’s structure consists of a quinazoline core with a trifluoromethyl group attached to the phenyl ring, enhancing its biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes nucleophilic substitution with phenylamine, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure efficient manufacturing.

Chemical Reactions Analysis

Types of Reactions

N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.

    Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include phenylamine for nucleophilic substitution and reducing agents like hydrogen gas or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities. These derivatives can be further modified to enhance their pharmacological properties.

Scientific Research Applications

N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways involved in cancer progression. By binding to these targets, the compound can disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This modification can lead to improved pharmacokinetic properties and increased efficacy compared to other quinazoline derivatives .

Properties

CAS No.

899829-98-2

Molecular Formula

C15H11F3N4

Molecular Weight

304.27 g/mol

IUPAC Name

4-N-[4-(trifluoromethyl)phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)9-1-4-11(5-2-9)22-14-12-7-10(19)3-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22)

InChI Key

FFWFKAKTUZKUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

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